7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene
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Overview
Description
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of adamantane, tert-butyl groups, and a boranaphthoanthracene core, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves multiple steps, including the formation of the adamantane derivative, the introduction of tert-butyl groups, and the construction of the boranaphthoanthracene core. Common synthetic routes include:
Reduction and Hydrobromination: The ester is reduced to alcohol, followed by hydrobromination and dehydrobromination to produce the desired intermediate.
Oxidative Dehydrogenation: This method involves the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane and tert-butyl sites.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with similar adamantane structure but different functional groups.
4-(2-Adamantylidene)naphthalene-1(4H)-one: Another adamantane derivative with distinct reactivity.
Properties
Molecular Formula |
C56H67BN2 |
---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
11-(1-adamantyl)-4,18-ditert-butyl-8,14-bis(4-tert-butylphenyl)-8,14-diaza-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C56H67BN2/c1-52(2,3)38-13-19-43(20-14-38)58-47-23-17-40(54(7,8)9)28-45(47)57-46-29-41(55(10,11)12)18-24-48(46)59(44-21-15-39(16-22-44)53(4,5)6)50-31-42(30-49(58)51(50)57)56-32-35-25-36(33-56)27-37(26-35)34-56/h13-24,28-31,35-37H,25-27,32-34H2,1-12H3 |
InChI Key |
CNBBKIXYFWECBJ-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=C(C=CC(=C3)C(C)(C)C)N(C4=CC(=CC(=C41)N(C5=C2C=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C)C78CC9CC(C7)CC(C9)C8)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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